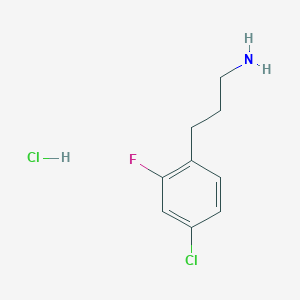

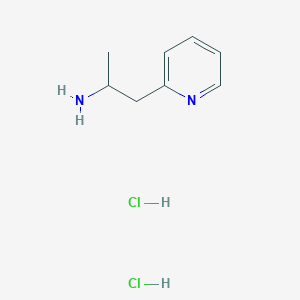

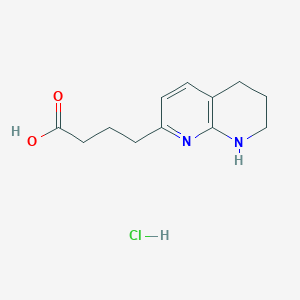

![molecular formula C7H7N3O B1427421 5-Methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1256804-26-8](/img/structure/B1427421.png)

5-Methoxy-1H-pyrazolo[3,4-B]pyridine

Overview

Description

5-Methoxy-1H-pyrazolo[3,4-B]pyridine is a chemical compound with the molecular formula C7H7N3O . It’s a member of the pyrazolopyridine family, which are bicyclic heterocyclic compounds .

Synthesis Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves the use of a preformed pyrazole or pyridine . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular weight of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine is 149.15 g/mol . Its structure includes a methoxy group (OCH3) attached to the 5th position of the pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-1H-pyrazolo[3,4-B]pyridine are not detailed in the search results, pyrazolo[3,4-b]pyridine derivatives are known to be used in the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis

5-Methoxy-1H-pyrazolo[3,4-B]pyridine has a molecular weight of 149.15 g/mol, an XLogP3-AA of 0.9, one hydrogen bond donor count, three hydrogen bond acceptor counts, and one rotatable bond count .Scientific Research Applications

Cyclization Reactions in Organic Synthesis

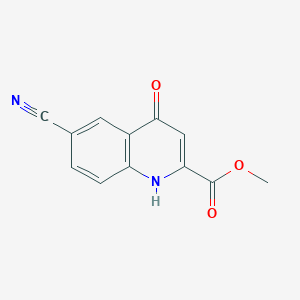

The compound 5-Methoxy-1H-pyrazolo[3,4-B]pyridine can be utilized in cyclization reactions to construct complex molecular structures. For instance, it can participate in I2-promoted formal [3 + 1 + 1 + 1] cyclization to create a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles .

Antimicrobial and Antiviral Activities

Pyridine compounds, including derivatives of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine, have shown potential in antimicrobial and antiviral applications. They have been tested against a variety of bacterial strains, yeasts, and filamentous fungi, indicating their broad-spectrum capabilities .

Biomedical Applications

The biomedical applications of 1H-Pyrazolo[3,4-b]pyridines are vast. With over 300,000 derivatives described, these compounds are involved in numerous studies and patents, indicating their significance in medical research .

Vectorial Functionalisation in Chemical Synthesis

The vectorial functionalisation process is another application where this compound is valuable. It allows for the synthesis of chloro or bromo derivatives of pyrazolo[3,4-c]pyridine, which can be further used in various chemical reactions .

Future Directions

The development of methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives may provide an important direction for future research . Additionally, the diversity of substituents present at positions N1, C3, C4, C5, and C6 on the pyrazolo[3,4-b]pyridine core allows a wide range of possible combinations of substituents capable of addressing different biological activities .

Mechanism of Action

Target of Action

The primary targets of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

5-Methoxy-1H-pyrazolo[3,4-B]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .

Biochemical Pathways

The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of its derivatives, compound c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that 5-Methoxy-1H-pyrazolo[3,4-B]pyridine may have similar properties, but further studies are needed to confirm this.

Result of Action

The result of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine’s action is the inhibition of cell proliferation. For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

properties

IUPAC Name |

5-methoxy-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-5-3-9-10-7(5)8-4-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAXALXOADULEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285114 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1H-pyrazolo[3,4-B]pyridine | |

CAS RN |

1256804-26-8 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

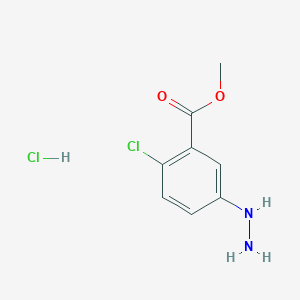

![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)